Product packaging for Apitoxin(Cat. No.:CAS No. 91261-16-4)

Apitoxin

Cat. No.: B1158957
CAS No.: 91261-16-4
M. Wt: 2803.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Apitoxin, more commonly known as honey bee ( Apis mellifera ) venom, is a complex natural substance secreted from the insect's venom gland, containing a diverse mixture of pharmacologically active peptides, enzymes, and biogenic amines . This composition is responsible for its pleiotropic effects on biological systems, making it a valuable tool for biomedical research. The major bioactive components include melittin (40-60% of dry weight), a potent amphipathic peptide; phospholipase A2 (10-12%), a key enzyme; apamin (1-3%), a neurotoxic peptide; and other compounds like adolapin and hyaluronidase . The venom is typically collected via electrical stimulation devices, followed by purification and lyophilization into a stable, light-yellow to greyish powder for research use . The primary research applications of this compound exploit its multifaceted biological activities. It exhibits significant anti-inflammatory and analgesic properties , with studies showing its antinociceptive effects are mediated through the activation of α2-adrenergic receptors and the descending serotonergic pathway, rather than opioid receptors . In oncology research , both crude venom and its component melittin have demonstrated strong cytotoxic and antiproliferative effects against a wide range of cancer cell lines, including breast (MCF-7), prostate (LNCaP, PC-3), cervical (HeLa), and liver cancers . The proposed mechanisms for its anticancer activity include the induction of apoptosis through caspase activation, cell cycle arrest, inhibition of cancer cell migration, and the suppression of key oncogenic signaling pathways such as NF-κB . Furthermore, this compound has notable antimicrobial activity against Gram-negative bacteria, with a mechanism of action that involves disrupting the bacterial cell wall, increasing membrane permeability, leading to content leakage, ATP depletion, and ultimately cell death . Additional areas of investigation include its neuroprotective potential in models of Parkinson's disease and its immunomodulatory effects . Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans. Appropriate safety precautions must be observed when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C129H224N38O31 B1158957 Apitoxin CAS No. 91261-16-4

Properties

IUPAC Name

2-[[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(carbamoylamino)propanoyl]-(3-amino-3-oxopropyl)carbamoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C129H224N38O31/c1-24-71(18)101(159-95(172)58-133)119(189)143-61-96(173)145-74(21)107(177)160-99(69(14)15)120(190)154-85(53-64(4)5)112(182)150-83(41-31-34-49-132)111(181)161-100(70(16)17)121(191)155-87(55-66(8)9)114(184)165-104(76(23)169)124(194)162-98(68(12)13)118(188)142-62-97(174)147-89(56-67(10)11)125(195)166-51-36-43-92(166)117(187)146-75(22)106(176)152-86(54-65(6)7)113(183)163-103(73(20)26-3)123(193)157-91(63-168)116(186)153-88(57-77-59-141-79-38-28-27-37-78(77)79)115(185)164-102(72(19)25-2)122(192)151-82(40-30-33-48-131)108(178)149-84(42-35-50-140-127(137)138)109(179)148-81(39-29-32-47-130)110(180)156-90(60-144-128(139)197)126(196)167(52-46-94(135)171)129(198)158-80(105(136)175)44-45-93(134)170/h27-28,37-38,59,64-76,80-92,98-104,141,168-169H,24-26,29-36,39-58,60-63,130-133H2,1-23H3,(H2,134,170)(H2,135,171)(H2,136,175)(H,142,188)(H,143,189)(H,145,173)(H,146,187)(H,147,174)(H,148,179)(H,149,178)(H,150,182)(H,151,192)(H,152,176)(H,153,186)(H,154,190)(H,155,191)(H,156,180)(H,157,193)(H,158,198)(H,159,172)(H,160,177)(H,161,181)(H,162,194)(H,163,183)(H,164,185)(H,165,184)(H4,137,138,140)(H3,139,144,197)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEUTLIKVUEDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CNC(=O)N)C(=O)N(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C129H224N38O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2803.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91261-16-4
Record name Apitoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091261164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biochemical Constituents and Structural Basis of Apitoxin Activity

Major Peptide Components and Their Research Significance

Peptides constitute a significant portion of the dry weight of apitoxin, with several key peptides contributing to its biological effects. ebi.ac.ukresearchgate.net

Melittin (B549807): Structural Motifs and Functional Domains

Melittin is the most abundant peptide in this compound, making up 40-60% of its dry weight. ebi.ac.ukmdpi.com It is a basic peptide composed of 26 amino acid residues with a molecular weight of approximately 2846 Da. dergipark.org.trcenmed.com Melittin is synthesized as an inactive precursor, prepromelittin, which undergoes a multistep activation process involving cleavage of a signal peptide and sequential action of dipeptidyl peptidase IV. ebi.ac.uk

Structurally, melittin is amphipathic, possessing a hydrophobic N-terminal region (residues 1-20) and a hydrophilic C-terminal region (residues 21-26). dergipark.org.tr This amphipathic nature is crucial for its interaction with biological membranes. Melittin's primary functional domain involves its ability to insert into lipid bilayers, leading to pore formation and disruption of membrane integrity. ebi.ac.uk This mechanism results in cell lysis and tissue damage, making melittin a major contributor to the pain experienced from a bee sting. ebi.ac.uk Research indicates that melittin is responsible for the antiviral activity of this compound against certain viruses by destroying their protective membrane envelopes. dergipark.org.tr

Apamin (B550111): Neuroactive Properties in Research Models

Apamin is a neurotoxic peptide found in this compound, typically making up about 2-3% of the dry venom. wikipedia.orgwikipedia.org It is an 18 amino acid globular peptide characterized by two disulfide bridges, which contribute to its rigid structure. wikipedia.orgnih.gov The amino acid sequence of apamin is H-Cys-Asn-Cys-Lys-Ala-Pro-Glu-Thr-Ala-Leu-Cys-Ala-Arg-Arg-Cys-Gln-Gln-His-NH₂, with disulfide bonds between Cys1-Cys11 and Cys3-Cys15. wikipedia.org

Apamin is known for its selective blockade of small conductance Ca²⁺-activated K⁺ (SK) channels, which are expressed in the central nervous system. wikipedia.org This specificity makes apamin a valuable tool in biomedical research for studying the electrical properties and roles of SK channels in neuronal activity, particularly in the context of afterhyperpolarizations following an action potential. wikipedia.org Specific amino acid residues, including cysteine1, lysine4, arginine13, arginine14, and histidine18, are involved in the binding of apamin to SK channels. wikipedia.org

Mast Cell Degranulating (MCD) Peptide: Role in Cellular Responses

Mast Cell Degranulating (MCD) peptide, also known as Peptide 401, is a 22-amino acid peptide present in this compound, constituting approximately 2% of the dry weight. wikipedia.orglatoxan.com It is a strongly basic peptide containing two disulfide bridges. latoxan.com The sequence of MCD peptide from Apis mellifera is Ile-Lys-Cys-Asn-Cys-Lys-Arg-His-Val-Ile-Lys-Pro-His-Ile-Cys-Arg-Lys-Ile-Cys-Gly-Lys-Asn. researchgate.net

MCD peptide is recognized for its potent activity in inducing the degranulation of mast cells, leading to the release of inflammatory mediators such as histamine (B1213489). latoxan.comuniprot.org This process is a key component of the inflammatory response triggered by bee venom. ebi.ac.ukoncotarget.com Research suggests that MCD peptide acts as a blocker of voltage-sensitive K⁺ channels and exhibits convulsant activity. latoxan.comuniprot.org Studies indicate that MCD peptide can bind with high affinity to synaptic membranes, inhibiting a voltage-sensitive K⁺ current and influencing hippocampal responses like long-term potentiation and epileptiform seizures. latoxan.com The mechanism of peptide-induced mast cell degranulation is thought to involve interaction with G proteins, potentially through a receptor-independent pathway involving translocation across the plasma membrane and direct stimulation of G protein α subunits. nih.govresearchgate.net

Adolapin: Investigational Properties in Pain and Inflammation Models

Adolapin is another peptide component of this compound, typically making up 2-5% of the venom peptides. wikipedia.org Research into adolapin has focused on its potential investigational properties, particularly in models related to pain and inflammation. While specific structural motifs are not as extensively documented as for melittin or apamin in the provided sources, its presence in this compound is consistently noted. ebi.ac.ukdergipark.org.trwikipedia.orguniprot.orglatoxan.com Adolapin is listed among the peptides contributing to the biological activities of bee venom that are being investigated for therapeutic potential in conditions involving inflammation and pain. ebi.ac.ukresearchgate.net

Secapin (B1257239) and Tertiapin (B1603359): Emerging Research Areas

Secapin and Tertiapin are additional peptide components found in this compound. wikipedia.orglatoxan.comguidetopharmacology.orgciteab.com Secapin is a peptide with 2 disulfide bridges. nih.gov Tertiapin is a 21-amino acid peptide also containing 2 disulfide bridges. latoxan.com Tertiapin-Q, an oxidation-resistant mutant of wild-type tertiapin, has been studied for its ability to block inwardly rectifying K⁺ channels, specifically Kir1.1 (ROMK1) and Kir3.1/3.4 (GIRK1/GIRK4 or IKACh). latoxan.com The study of secapin and tertiapin represents emerging research areas within the broader investigation of this compound's complex composition and potential biological activities. latoxan.comguidetopharmacology.orgciteab.com

Enzymatic Components and Their Biochemical Functions

In addition to peptides, this compound contains several enzymes that contribute to its biological effects, particularly in facilitating the spread of the venom and causing tissue damage. ebi.ac.ukmdpi.com

Phospholipase A₂ (PLA₂) is a predominant enzyme in this compound, accounting for approximately 12% of the dry weight. researchgate.netwikipedia.org It is considered one of the main allergens in bee venom. wikipedia.org PLA₂ catalyzes the hydrolysis of phospholipids (B1166683), which are essential components of cell membranes. wikipedia.org This enzymatic activity leads to the degradation of cell membranes, contributing to the cytotoxic effects of this compound and facilitating the release of cellular contents. ebi.ac.ukwikipedia.org

Hyaluronidase (B3051955) is another significant enzyme in this compound, making up about 2% of the dry venom. wikipedia.org Hyaluronidase acts by breaking down hyaluronic acid, a major component of the extracellular matrix and connective tissue. wikipedia.orgnih.gov The degradation of hyaluronic acid by hyaluronidase increases the permeability of connective tissues and dilates blood vessels, thereby facilitating the spread of other venom components from the sting site throughout the surrounding tissues. wikipedia.orgacs.org

Here is a summary of the major peptide and enzymatic components of this compound:

ComponentTypeApproximate % of Dry WeightKey Research Significance / Function
MelittinPeptide40-60%Membrane disruption, cell lysis, pain induction, antiviral activity. ebi.ac.ukmdpi.comdergipark.org.tr
ApaminPeptide2-3%Selective SK channel blocker, neuroactive properties, tool in neuroscience research. wikipedia.orgwikipedia.org
Mast Cell Degranulating (MCD) PeptidePeptide~2%Induces mast cell degranulation and histamine release, K⁺ channel blocker, convulsant activity. latoxan.comuniprot.org
AdolapinPeptide2-5%Investigational properties in pain and inflammation models. wikipedia.org
SecapinPeptideMinorEmerging research area. latoxan.comguidetopharmacology.orgciteab.com
TertiapinPeptideMinorEmerging research area, K⁺ channel blocker (Tertiapin-Q). wikipedia.orglatoxan.com
Phospholipase A₂ (PLA₂)Enzyme~12%Hydrolyzes phospholipids, degrades cell membranes, major allergen. researchgate.netwikipedia.org
HyaluronidaseEnzyme~2%Degrades hyaluronic acid, increases tissue permeability, facilitates venom spread. wikipedia.orgwikipedia.org
Acid PhosphataseEnzymeMinorHydrolyzes phosphate (B84403) esters.
Alpha-GlucosidaseEnzymeMinorHydrolyzes alpha-glucosidic bonds. nih.govfrontiersin.org

Phospholipase A2 (PLA2): Catalytic Action and Downstream Effects

Phospholipase A2 (PLA2) is a significant enzymatic component of this compound, typically accounting for a notable percentage of its dry weight. wikipedia.orgfrontiersin.org Bee venom PLA2 (bvPLA2) is classified as a group III secretory PLA2 (sPLA2) enzyme. frontiersin.org Its primary catalytic action involves the hydrolysis of the sn-2 fatty acyl ester bond of membrane glycerophospholipids. frontiersin.orgwikipedia.orgnih.gov This enzymatic activity releases fatty acids, such as arachidonic acid, and lysophospholipids. frontiersin.orgwikipedia.org

The catalytic action of PLA2 has several downstream effects. The resulting lysophospholipids and fatty acids can alter the physical properties of cell membranes, potentially disrupting their integrity. wikipedia.orgnih.gov This disruption contributes to various biological activities of this compound, including anti-tumor and anti-infectivity effects observed in research. frontiersin.org Furthermore, the released arachidonic acid can be further metabolized by other enzymes into eicosanoids, which include molecules known to act as inflammatory mediators. wikipedia.org Research indicates that bvPLA2's catalytic activity can also influence intracellular signaling pathways, such as the inhibition of PKB/Akt activity observed in some studies. nih.gov PLA2 also plays a role in immune modulation, influencing processes like Th2 differentiation and immunoglobulin production. frontiersin.org Studies have also investigated the potential of PLA2 to mitigate certain types of pain. frontiersin.org

Hyaluronidase: Influence on Extracellular Matrix and Substance Dissemination

Hyaluronidase is another key enzyme found in this compound. wikipedia.orgebi.ac.uk This enzyme is known for its ability to degrade hyaluronic acid (HA), a major glycosaminoglycan present in the extracellular matrix (ECM) of connective tissues. researchgate.netekb.egpnas.org Hyaluronidase catalyzes the cleavage of β-1→4 glycosidic bonds within HA chains. researchgate.net

The degradation of hyaluronic acid by hyaluronidase influences the extracellular matrix by increasing tissue permeability. ekb.eg This action facilitates the diffusion and spread of other venom components within the victim's tissues. wikipedia.orgresearchgate.net In research contexts, the ability of hyaluronidase to break down the ECM has been explored for its potential to enhance the penetration of other substances, such as in studies related to drug delivery or the spread of pathogens. ekb.egresearchgate.net Research also suggests a role for hyaluronidase in processes like angiogenesis, potentially through the generation of HA breakdown products. pnas.org

Non-Peptide and Low Molecular Weight Components

Biogenic Amines (Histamine, Dopamine, Norepinephrine): Receptor Interactions in Research

This compound contains several biogenic amines, including histamine, dopamine, and norepinephrine. wikipedia.orgmdpi.commdpi.commdpi.com These molecules are known to act as signaling molecules in various biological systems, including as neurotransmitters and neuromodulators in both vertebrates and invertebrates. frontiersin.orgresearchgate.net

In the context of this compound, these biogenic amines interact with specific receptors. Histamine is a well-known mediator of inflammatory and immune responses, and its presence in venom contributes to the immediate reactions observed after a bee sting. researchgate.net Research indicates that histamine can interact with receptors involved in these responses. frontiersin.org Dopamine and norepinephrine, also present in this compound, can influence cardiovascular activity by interacting with adrenergic receptors, potentially leading to increased heart rate and facilitating the systemic distribution of the venom. researchgate.netgoogle.comopenaccesspub.org Studies in research models have investigated the effects of these biogenic amines on various physiological processes, including their roles in neuroinflammation and neuronal function. mdpi.commdpi.com Research on biogenic amines in other contexts highlights their interactions with a variety of receptors, including those in the nervous system and on epithelial cells. frontiersin.orgresearchgate.net

Carbohydrates and Lipids: Structural and Modulatory Roles

This compound also contains carbohydrates and lipids, although they are typically present in smaller quantities compared to the major peptides and enzymes. mdpi.comnih.govebi.ac.uk These components can have structural roles within the venom mixture and may also exert modulatory effects.

Lipids, such as phospholipids, are integral to cell membrane structure and their presence in this compound is relevant in the context of enzymes like PLA2 that target these molecules. mdpi.comnih.gov Research on lipid biosynthesis highlights their importance in cell structure and signaling. While specific research on the distinct roles of this compound's intrinsic carbohydrates and lipids is less extensive than that on its peptides and enzymes, their presence is noted in compositional analyses. mdpi.comnih.govfrontiersin.org Carbohydrates are generally known for their roles in energy and as structural components in biological systems.

Free Amino Acids and Volatile Organic Compounds: Characterization and Research Implications

Volatile organic compounds in this compound, while present in lower amounts, are significant for their role as alarm pheromones. mdpi.comresearchgate.net These compounds, which can include esters, terpenoids, alcohols, aldehydes, ketones, and hydrocarbons, contribute to the characteristic odor of bee venom and play a role in the defensive behavior of bees by signaling danger to other members of the hive. mdpi.comdergipark.org.tr Characterization of these volatile components is typically performed using techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.netdergipark.org.trnih.gov Research into the volatile profile of this compound from different geographical regions has identified variations in the types and amounts of these compounds. dergipark.org.tr The study of these low molecular weight components and VOCs continues to expand our understanding of this compound's full composition and biological activities. mdpi.comresearchgate.net

Methodologies for Apitoxin Research and Characterization

Apitoxin Collection and Pre-processing for Research

The most widely adopted method for collecting this compound for research purposes is electric stimulation. ijmsdr.orgtandfonline.com This technique involves exposing bees to a low-voltage electric current, typically between 20 and 40 volts, which induces them to sting onto a collection surface, often a glass plate, without losing their stinger. ijmsdr.orgtandfonline.comfrontiersin.org This method allows for efficient venom extraction while minimizing harm to the bees. ijmsdr.org

The collection apparatus is typically placed at the hive entrance, and other entrances may be obstructed to encourage bees to sting the collection surface. ijmsdr.org The electric stimulus is usually applied for 15-20 minutes per colony and can be repeated every two weeks. ijmsdr.org After collection, the secreted venom dries rapidly on the glass plate, forming a white, crystalline powder. ijmsdr.org This dried this compound is then carefully scraped off the collection surface using a sharp scalpel and transferred to dark bottles for storage. ijmsdr.org

Pre-processing of the collected this compound is essential to prepare it for downstream analysis and purification. The scraped venom may contain impurities such as pollen, vegetative tissue, and other organic debris. ijmsdr.org To remove these contaminants, the dried this compound is often solubilized in a suitable solvent, such as deionized or ultrapure water, sometimes with the addition of acids like formic acid or trifluoroacetic acid. ijmsdr.orgtandfonline.comunal.edu.co The solution is then typically subjected to centrifugation to remove insoluble particles and microfiltration using membranes with pore sizes around 0.45 µm to further clarify the sample. tandfonline.comunal.edu.coscielo.br The processed this compound solution is often lyophilized (freeze-dried) to obtain a stable powder for storage, typically at low temperatures (e.g., -20°C) to prevent degradation. tandfonline.com

Factors such as the age of the bees, seasonal changes, and environmental conditions can influence the quantity and composition of the collected this compound. ebi.ac.ukijmsdr.orgresearchgate.net For instance, the highest protein content in worker bee venom is often found at certain ages during summer or winter, depending on the season. tandfonline.com The peak season for collection with the best results is typically summer-autumn. tandfonline.com

Fractionation and Purification Techniques

This compound is a complex mixture, and isolating specific components or groups of compounds is often necessary for detailed research and potential therapeutic applications. Various fractionation and purification techniques are employed to achieve this.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation, identification, and quantification of this compound components, including its major peptides and enzymes. researchgate.netnih.govgoogle.comnih.gov HPLC offers high sensitivity and precision for this compound analysis. unal.edu.co

HPLC is commonly used to assay major venom compounds such as melittin (B549807), apamin (B550111), and phospholipase A2 (PLA2). ijmsdr.orgnih.gov Different HPLC running conditions, including mobile and stationary phases, can be employed depending on the target compounds. ijmsdr.org For example, reversed-phase HPLC (RP-HPLC) with a C18 column is frequently used. unal.edu.coresearchgate.net Mobile phases often consist of polar solutions such as water and acetonitrile, typically acidified with trifluoroacetic acid (TFA) or formic acid to improve separation. ijmsdr.orgunal.edu.co A gradient elution program, varying the ratio of the mobile phases over time, is commonly applied to separate the diverse components of this compound. tandfonline.comunal.edu.co Detection of the separated compounds is often performed using a UV detector, typically at a wavelength of 220 nm. ijmsdr.org

HPLC is valuable for confirming the purity of this compound fractions and for quantitatively determining the content of specific peptides like melittin, apamin, and PLA2. ijmsdr.orgresearchgate.netmdpi.com While HPLC is a primary technique, its running conditions can be diverse, and standardizing methods is an ongoing effort in this compound research. ijmsdr.orgnih.gov

Data from HPLC analysis can provide quantitative information on the main components. For example, one study using HPLC found that melittin constituted approximately 48.7% of the dry weight of bee venom, while phospholipase A2 was 16.4% and apamin was 2.0%. researchgate.net Another study reported melittin content in purified bee venom to be over 99% using HPLC. mdpi.com

Here is an example of data that could be presented in an interactive table based on HPLC analysis of this compound components:

HPLC Analysis of Major this compound Components

ComponentApproximate % Dry Weight researchgate.netRetention Time (example)
Melittin40-60% ebi.ac.uk , 48.7% researchgate.net~27 minutes mdpi.com
Phospholipase A210-12% google.com, 16.4% researchgate.net~18-19 minutes mdpi.com
Apamin2.0% researchgate.net~12 minutes mdpi.com
MCD Peptide
Hyaluronidase (B3051955)

Note: Retention times are examples and can vary based on specific HPLC conditions.

Ultrafiltration (UF) is a membrane-based separation process that is suitable for fractionating this compound based on the molecular weight of its components. tandfonline.comscielo.brresearchgate.net This technique utilizes semipermeable membranes with specific molecular weight cut-offs (MWCO) to separate larger molecules from smaller ones. scielo.brresearchgate.net

UF is particularly useful for removing higher molecular weight proteins, such as phospholipase A2 (PLA2, ~19 kDa) and hyaluronidase (~38 kDa), from lower molecular weight peptides like melittin (~2.8 kDa) and apamin (~2 kDa). scielo.br This is significant because PLA2 is a major allergen in bee venom, and its removal can enhance the safety of this compound-based products. scielo.brnih.gov

Studies have investigated the use of ultrafiltration membranes with a 10 kDa MWCO for this compound fractionation. tandfonline.comscielo.brresearchgate.netresearchgate.net These membranes are designed to retain proteins larger than 10 kDa while allowing smaller peptides to pass through in the permeate. scielo.brresearchgate.net The efficiency of ultrafiltration can be influenced by factors such as feed concentration, pressure difference, and stirring rate. scielo.brresearchgate.net

Research has shown that ultrafiltration with a 10 kDa membrane can effectively remove PLA2. scielo.brresearchgate.net For instance, one study reported a PLA2 rejection of approximately 60% with a 10 kDa membrane at a specific feed concentration and operating conditions. scielo.br Melittin recovery in the permeate has also been observed, although factors like peptide agglomeration at higher concentrations can affect recovery rates. scielo.br

Analysis of fouling mechanisms during ultrafiltration of bee venom has shown that membrane fouling can occur, impacting permeate flux and rejection coefficients. tandfonline.comresearchgate.net Fouling mechanisms can vary depending on the feed concentration. tandfonline.comresearchgate.net Membrane cleaning procedures, for example, using sodium dodecyl sulphate, have been shown to be effective in restoring membrane performance. tandfonline.comresearchgate.net

Here is an example of data related to ultrafiltration performance:

Ultrafiltration of this compound (10 kDa membrane)

This compound Feed Concentration (g/L)Permeate Flux ( kg/m ²h)Phospholipase A2 Rejection (%)Melittin Recovery (%)
1 scielo.br103 scielo.br~60 scielo.br~59 scielo.br
30 scielo.brLower than 1 g/L scielo.brNot specified~30 scielo.br

Note: Data is illustrative and based on specific experimental conditions.

Chromatographic Separations (e.g., HPLC)

Advanced Analytical Characterization Approaches

Beyond basic separation and quantification, advanced analytical techniques are employed to gain a comprehensive understanding of this compound's complex molecular composition.

Proteomics involves the large-scale study of proteins and is a powerful tool for comprehensively profiling the protein and peptide components of this compound. frontiersin.orgnih.govnih.govresearchgate.netplos.org Given that a significant portion of this compound's bioactivity is attributed to its protein and peptide content, proteomics plays a crucial role in identifying known and potentially novel components. ebi.ac.ukfrontiersin.orgplos.org

Mass spectrometry (MS) is a key technology in proteomics, allowing for the identification and characterization of proteins and peptides based on their mass-to-charge ratio. nih.govresearchgate.netresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice for comprehensive qualitative analysis of this compound's protein content. tandfonline.com

Proteomic studies have identified a wide range of proteins and peptides in this compound, including major components like melittin, apamin, mast cell degranulating peptide (MCDP), adolapin, and enzymes such as phospholipase A2 and hyaluronidase. ebi.ac.ukfrontiersin.orgplos.org Using bottom-up proteomics approaches, researchers can identify numerous peptides, which can then be used to infer the presence of parent proteins by searching against protein databases or reference genomes, such as the Apis mellifera genome. plos.org

Challenges in this compound proteomics include the large differences in the concentration of individual proteins, where highly abundant components like melittin and PLA2 peptides can dominate the analysis and potentially mask the detection of less abundant proteins. tandfonline.com Pre-fractionation techniques can be employed to address this issue and extend the dynamic range of proteomic analysis. tandfonline.com

Proteomics research can also explore how factors like ecological conditions influence the protein composition of this compound. ijmsdr.orgplos.org Studies have shown that temperature and flowering stage can impact the protein profile of collected this compound. ijmsdr.orgplos.org

Chromatography coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential techniques for metabolomic profiling of this compound. nih.govmdpi.com These methods allow for the separation and identification of a wide array of low molecular weight compounds.

Metabolomic studies have revealed a diverse range of small molecules in this compound. For instance, research has identified volatile organic compounds and extractive components, including carbohydrates, alcohols, polyols, amines, and modified amino acids. mdpi.commdpi.com Some studies have identified over 200 different metabolites in this compound. mdpi.commdpi.com

While considerable attention has been given to the protein and peptide components of this compound through proteomics, the composition of low molecular weight metabolites has been studied to a lesser extent. mdpi.com Metabolomics helps to provide a more complete picture of this compound's complexity and can contribute to understanding the synergistic effects of its various components. mdpi.com Non-targeted metabolomic studies aim to identify as many metabolites as possible within a sample, while targeted approaches focus on specific classes of compounds. mdpi.com

Metabolomics, in conjunction with other "omics" approaches, can help researchers understand the full spectrum of bioactive molecules in this compound and how they might contribute to its biological effects. ijmsdr.orgfrontiersin.org

Lipidomics for Lipid Composition Analysis

Lipidomics, a branch of metabolomics, focuses on the comprehensive and systematic analysis and identification of lipids within biological systems, including venoms creative-proteomics.commdpi.com. Lipids are a class of organic compounds derived from fatty acids and their derivatives, with glycerophospholipids and phospholipids (B1166683) being prominent types found in certain venoms creative-proteomics.com. Analyzing the lipid composition of this compound provides insights into the potential functional roles of these molecules within the venom.

Mass spectrometry (MS) is a cornerstone technology for lipid analysis in lipidomics mdpi.comcreative-proteomics.com. Liquid chromatography-mass spectrometry (LC-MS) and ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) are widely used techniques for identifying and quantifying lipid species in venoms creative-proteomics.comuniversiteitleiden.nllcms.czunc.edu. These methods allow for high-resolution separation and accurate mass detection of lipid compounds, enabling detailed lipid profiling unc.edu.

While the protein and peptide components of this compound have been extensively studied, the composition of low molecular weight metabolites, including lipids, has been explored to a lesser extent mdpi.com. Modern analytical techniques like GC-MS have been used to determine volatile and extractive components in bee venom mdpi.com.

Multiplatform -Omics Integration for Holistic Understanding

The complexity of biological systems, such as venom, necessitates the integration of data from multiple "omics" platforms to achieve a holistic understanding of their composition and function creative-proteomics.comtandfonline.comcreative-proteomics.commdpi.comnih.govmdpi.commdpi.com. Multiplatform -omics integration involves combining data from genomics, transcriptomics, proteomics, metabolomics, and lipidomics to establish relationships between different molecular layers and gain comprehensive insights creative-proteomics.comtandfonline.comcreative-proteomics.commdpi.commdpi.com.

In the context of venom research, integrated multi-omics analysis allows for a more complete and accurate description of the molecular composition of venom toxins creative-proteomics.com. This approach can provide new perspectives on venom diversity, evolutionary biology, and pharmacology creative-proteomics.comcreative-proteomics.com. By analyzing the expression levels of different molecules across various omics platforms, researchers can explore biological questions from multiple angles and achieve mutual verification of findings creative-proteomics.com.

Integrated analysis of lipidomics and proteomics, for instance, involves the normalization and statistical analysis of data from both platforms to establish relationships between lipid and protein molecules creative-proteomics.comnih.gov. This can be combined with functional analysis, metabolic pathway enrichment, and molecular interaction analysis to systematically understand the function and regulation mechanisms of biomolecules in venom creative-proteomics.comcreative-proteomics.com. Multi-omics integration can reveal intricate regulatory networks, identify candidate genes, proteins, and metabolites, and uncover potential biomarkers mdpi.com.

Studies integrating proteomics, lipidomics, and metabolomics have been conducted to explore complex biological processes nih.gov. This integrative approach allows for a deeper interpretation of underlying mechanisms by combining insights from different molecular levels nih.gov. The development of new omics techniques and advancements in bioinformatics have made multi-omics integration increasingly feasible, enabling researchers to leverage diverse datasets for a more comprehensive understanding of this compound and its effects tandfonline.com.

Interactive Data Table: Key Omics Platforms in this compound Research

Omics PlatformFocus of AnalysisContribution to this compound Research
LipidomicsLipid compositionIdentification and quantification of lipid species, insights into their potential roles.
ProteomicsProtein and peptide compositionCharacterization of major protein and peptide toxins like melittin and phospholipase A2. e-jar.orgnih.gov
MetabolomicsLow molecular weight metabolitesIdentification of diverse small molecules beyond proteins and lipids. mdpi.com
TranscriptomicsGene expression (mRNA)Understanding which genes are actively transcribed in venom glands, providing insights into venom synthesis. tandfonline.comnih.govcreative-proteomics.com
GenomicsGenome structure and functionProvides the genetic blueprint for venom components. tandfonline.comnih.govcreative-proteomics.com

Interactive Data Table: Analytical Techniques in this compound Omics

Omics PlatformPrimary Analytical Techniques
LipidomicsLC-MS, UHPLC-HRMS, GC-MS
ProteomicsMass Spectrometry (LC-MS/MS, tandem MS/MS), HPLC
MetabolomicsGC-MS, LC-MS
TranscriptomicsHigh-throughput sequencing
GenomicsSequencing technologies

Cellular and Molecular Mechanisms of Apitoxin and Its Isolated Components

Membrane Interaction and Permeabilization Mechanisms

Apitoxin and its components, especially melittin (B549807), are known for their ability to interact with and disrupt cell membranes. This interaction is a key aspect of their biological activity.

Melittin-Induced Pore Formation and Lipid Bilayer Disruption

Melittin's amphiphilic nature allows it to interact strongly with lipid bilayers mdpi.com. At micromolar concentrations, melittin interacts with cell membranes, leading to pore formation and disturbing membrane function, ultimately initiating cell lysis tudublin.ie. The interaction can cause the rearrangement of peptides from a surface-bound state to insertion into the lipid bilayer, perpendicular to the membrane plane mdpi.com. This insertion is associated with the onset of pore formation and subsequent membrane disruption mdpi.com.

Several models have been proposed to explain melittin's membrane activity, including the toroidal pore, barrel-stave pore, and detergent-like action (carpet model) mdpi.com. In the toroidal pore model, both peptides and lipids line the pore walls mdpi.com. Computational studies, including molecular dynamics simulations, support the formation of toroidal pores, where melittin peptides and some lipid head groups line the aqueous pore acs.orgresearchgate.net. These simulations indicate that positively charged residues of melittin act as anchors and disrupt the membrane, contributing to cell lysis acs.orgresearchgate.net. Melittin can form assemblies of 3–5 peptides within the pore region, with some peptides adopting U-shaped conformations acs.org. The process of pore formation can be viewed as the bilayer accommodating the excessive interfacial area caused by melittin's strong adsorption to the interface pnas.org.

Melittin's membrane permeabilization mechanism is concentration-dependent researchgate.net. At nanomolar concentrations, melittin can induce transient pores permeable to ions but not larger molecules pnas.org. At micromolar concentrations, stable pores form, allowing leakage of larger molecules, consistent with its antimicrobial activity pnas.org. The formation of transient pores is likely due to stress induced by one-sided binding of melittin to the membrane leaflet pnas.org.

Selective Membrane Targeting in Cancer Cell Models

Research suggests that melittin may exhibit selective targeting towards cancer cells compared to normal cells. Tumoral cells often have anionic phospholipids (B1166683), particularly phosphatidylserine, on the outer leaflet of their plasma membrane juniperpublishers.com. Melittin, being cationic, binds preferentially to these anionic lipids juniperpublishers.com. This differential lipid composition is thought to contribute to melittin's ability to target cancer cell membranes more effectively than normal cell membranes juniperpublishers.com.

Studies have shown the cytotoxic effect of melittin-containing bee venom fractions on various cancer cell lines, including glioblastoma cells mdpi.com. The destructive effect on the cell membrane can be a significant factor in the observed cytotoxicity mdpi.com. Melittin's ability to induce membrane disruption and interact with enzymatic systems is implicated in its effects on cancer cells juniperpublishers.com.

Effects on Erythrocyte Membrane Integrity in In Vitro Models

Melittin is well-known for its hemolytic activity, causing the lysis of erythrocytes (red blood cells) researchgate.nettudublin.ie. This is a direct consequence of its interaction with the erythrocyte membrane researchgate.netmdpi.com. Melittin can break down membrane phospholipids, leading to hemolysis and tissue damage researchgate.net.

The interaction of melittin with erythrocyte membranes has been studied using various techniques, including fluorescence spectroscopy and ESR spectroscopy nih.gov. These studies indicate that melittin induces disorders in the lipid-protein matrix of the membrane nih.gov. Melittin can cause rigidization of the lipid bilayer, particularly in deeper regions, and can immobilize membrane proteins nih.gov. This rigidization and reorganization of membrane components are thought to contribute to the synergistic action of melittin and phospholipase A2 on red blood cells, leading to membrane disruption nih.gov. Melittin increases the permeability of erythrocyte membranes to ions and can alter the function of membrane proteins like Band 3, potentially accelerating proton efflux bpu11.info.

Data from studies on erythrocyte ghosts treated with melittin at non-hemolytic concentrations have shown alterations in the membrane proteome, suggesting that even low doses can affect membrane protein organization mdpi.com.

Modulation of Intracellular Signaling Pathways

Beyond its direct effects on membranes, this compound and its components can modulate various intracellular signaling pathways, influencing cellular processes such as inflammation and apoptosis.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The NF-κB pathway is a crucial regulator of inflammatory gene expression and plays a role in cell survival and proliferation. Melittin has been shown to inhibit the NF-κB pathway in various cell types, including cancer cells and inflammatory cells oncotarget.commdpi.comresearchgate.net.

Studies have demonstrated that melittin can inhibit the DNA-binding and transcriptional activity of NF-κB oncotarget.com. This inhibition can occur through the suppression of IκB phosphorylation, which prevents the release and nuclear translocation of NF-κB subunits like p50 and p65 oncotarget.com. Melittin has been shown to directly bind with the NF-κB p50 subunit, inhibiting its DNA binding activity oncotarget.com.

Melittin's interaction with IκB kinase (IKK), which phosphorylates IκB, is another mechanism of NF-κB inhibition researchgate.net. Melittin can bind to IKKα and IKKβ, reducing their activity and subsequently blocking IκB degradation and NF-κB activation researchgate.net. This inhibition of the NF-κB pathway contributes to the anti-inflammatory effects observed with melittin mdpi.comfrontiersin.org.

Research findings illustrating melittin's effect on NF-κB signaling often involve measuring the levels of phosphorylated IκB, nuclear translocation of NF-κB subunits, and the expression of NF-κB-regulated genes.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The MAPK signaling pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound and melittin have been shown to modulate the activity of different components of the MAPK pathway, including ERK, JNK, and p38.

Studies in lung cancer cells have shown that melittin can block VEGF-A-induced tumor growth by affecting the MAPK signaling pathway acs.org. Melittin has been observed to reduce the phosphorylation of ERK1 and ERK2 and increase the phosphorylation of p38 MAPK in certain cell contexts tudublin.ie. p38 MAPK is suggested to play a role in the anti-proliferative activity by reducing the expression of COX-2 and VEGF in the presence of melittin tudublin.ie.

In melanoma cells, both bee venom and melittin have been shown to downregulate the MAPK signaling pathway, contributing to their anti-proliferative and anti-metastatic effects mdpi.comnih.gov. Melittin's inhibitory effect on MAPK signaling in melanoma cells has been noted to be potentially more pronounced than that of crude bee venom mdpi.com. Furthermore, melittin has been found to induce the proteolysis of signaling effectors in the MAPK pathway in these cells mdpi.com.

Conversely, some studies suggest that this compound or melittin treatment can trigger the phosphorylation and activation of MAPK in certain conditions, such as in the context of rheumatoid arthritis nih.gov. This highlights the complex and context-dependent nature of this compound's effects on cellular signaling. More recent research indicates melittin promotes myogenic differentiation of adipose stem cells via activating the p38-MAPK signaling pathway biorxiv.org.

Phosphatidylinositol-3-kinase/AKT (PI3K/AKT) Pathway Attenuation

The Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) pathway is a critical intracellular signaling cascade involved in regulating diverse cellular functions, including cell migration, proliferation, differentiation, and apoptosis frontiersin.orgbio-rad-antibodies.com. Activation of the PI3K/AKT pathway is often mediated by growth factor receptors and leads to the phosphorylation of AKT, which in turn affects numerous downstream targets frontiersin.orgbio-rad-antibodies.comnih.gov. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders frontiersin.orgbio-rad-antibodies.com.

Research suggests that this compound and its components can attenuate the PI3K/AKT pathway. For instance, studies have indicated that bee venom and melittin can suppress the activation of the PI3K/AKT/mTOR pathway in certain cancer cells nih.govactascientific.com. Melittin, the major peptide in this compound, has been shown to suppress growth and migration of melanoma cells via inhibition of the PI3K/AKT/mTOR and MAPK pathways actascientific.com. Furthermore, a highly anticipated model suggests that the alliance between Ca2+-bound activated calmodulin (CaM) and Akt leads to the movement of Akt to the plasma membrane, where it binds to phosphatidylinositol-3,4,5-triphosphate (PIP3), a product of PI3K, leading to activation by phosphorylation. actascientific.com PI3K suppression, intracellular calcium chelation, and downregulation of calmodulin may result in apoptosis and Akt inhibition, acting as potential therapeutic targets for angiogenesis-related diseases, including cancer. actascientific.com Antagonists such as melittin may attenuate Ca2+/CaM signaling, thereby repressing angiogenesis. actascientific.com

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Downregulation

Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) are key enzymes involved in inflammatory processes. COX-2 catalyzes the production of prostaglandins, while iNOS produces nitric oxide (NO). Upregulation of COX-2 and iNOS is associated with various inflammatory disorders and certain cancers nih.gov.

This compound has been shown to downregulate the expression and activity of COX-2 and iNOS. Bee venom can inhibit the production of NO and decrease the levels of iNOS and COX-2 mRNA in a dose-dependent manner in macrophage cell lines researchgate.net. This inhibitory effect is potentially mediated through the suppression of NF-κB and MAPK expression researchgate.net. Melittin, a major component of bee venom, also suppresses the expression of NO and iNOS by blocking LPS-induced activation of NF-κB in microglial cells mdpi.com. The NF-κB signaling pathway and reduced MAPK activity regulated by bee venom are known as the main mechanisms that alter cytokine release and expression levels of inflammatory genes such as COX-2 and iNOS informahealthcare.com. Apamin (B550111), another peptide in bee venom, also acts by inhibiting COX-2 and phospholipase A2 informahealthcare.com.

Prostaglandin (B15479496) E2 (PGE2) Production Inhibition

Prostaglandin E2 (PGE2) is a pro-inflammatory mediator produced by the action of COX enzymes, particularly COX-2. Elevated levels of PGE2 contribute to inflammation, pain, and other pathological processes.

This compound and its components can inhibit PGE2 production. Bee venom may inhibit the production of LPS-induced PGE2 researchgate.netnih.govmdpi.com. Injection of bee venom alleviates pain symptoms by inhibiting inflammatory processes, likely through reducing lipopolysaccharide (LPS)-induced production of prostaglandin E2 (PGE2) via inactivation of NF-κB dependent on the JNK kinase pathway nih.gov. In macrophage cell lines and synoviocytes from rheumatoid patients, melittin suppresses the TNF-α/LPS-induced production of NO and PGE2 mdpi.com. Melittin suppresses COX-2/PGE2 expression, resulting in anti-inflammatory properties mdpi.com.

Regulation of Gene Expression and Protein Synthesis

This compound influences cellular behavior by modulating the expression of various genes and the synthesis of corresponding proteins involved in inflammation, apoptosis, and tissue remodeling.

Effects on Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) play crucial roles in initiating and propagating inflammatory responses scielo.brnih.govfrontiersin.org. Elevated levels of these cytokines are associated with various inflammatory and autoimmune diseases.

Bee venom modulates TNF-α activity, leading to the downregulation of pro-inflammatory genes such as COX-2, iNOS, cPLA2, and IL-1β researchgate.netnih.gov. This effect is mediated by inhibiting NF-κB binding to DNA through stabilizing IκBα and preventing p50 translocation to the nucleus researchgate.netnih.gov. In vitro studies confirmed that bee venom therapy reduced the production of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) by LPS-induced microglial cells researchgate.netmdpi.com. Melittin can positively impact the treatment of atherosclerosis by inhibiting the LPS-induced expression of pro-inflammatory cytokines and adhesion molecules nih.gov. Melittin inhibits TNF-α secretion and expression and inhibits DNA binding of NF-κB as well as promoter activity of NF-κB in TNF-α-treated hepatocytes mdpi.com.

Modulation of Apoptosis-Related Genes (e.g., Bax, Bcl-2, Caspase-3)

Apoptosis, or programmed cell death, is a fundamental biological process regulated by a balance between pro-apoptotic and anti-apoptotic proteins. Key players include the Bcl-2 family proteins, such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, and caspases, a family of cysteine proteases like Caspase-3, which are central executioners of apoptosis mdpi.comnih.gov.

This compound can modulate the expression of these apoptosis-related genes. Bee venom administration has been shown to attenuate overexpression of apoptosis-related genes such as CASP3 and Bax researchgate.netmdpi.com. In vitro studies indicated that bee venom increased neuron viability by inhibiting apoptosis through Bax suppression and increasing Bcl-2 gene expression researchgate.netmdpi.com. Melittin can induce apoptosis in various cancer cells nih.gov. In leukemia cells, apoptosis activation occurs through increased Bax and caspase 3 activity, and decreased Bcl-2 and inhibitor of apoptosis protein (IAP) family protein activation mdpi.com. In liver cancer, melittin induces apoptosis through caspase 3, caspase 9 cleavage, and poly-ADP-ribose polymerase (PARP) mdpi.com. Studies using liver cancer and osteosarcoma cell lines confirmed that melittin induces apoptosis by increasing the expression of mitochondrial membrane protein 7A6 and Fas protein mdpi.com. Melittin also inhibits the expression of genes encoding caspase 3 and Bax proteins and the release of cytochrome c in hepatocytes mdpi.com. Bee venom induced an increase in the levels of Bax but a decrease in the level of Bcl-2 in human cervical cancer cells iiarjournals.org. The ratio of Bax to Bcl-2 is thought to determine the susceptibility of cells to apoptosis iiarjournals.org. Bee venom promoted the activation of caspase-3, leading to apoptosis iiarjournals.org. The decrease of NF-κB DNA binding activity was associated with the inhibitory effect of bee venom on the IκB phosphorylation and nuclear translocation of p50 and p65 in colon cancer cells. oncotarget.com The present data showed that BV also suppressed the expression of anti-apoptotic proteins like Bcl-2, while it increased the expression of pro-apoptotic proteins such as Bax, caspase-3, caspase-8 and caspase-9 which are regulated by NF-κB. oncotarget.com

Influence on Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix (ECM), playing crucial roles in tissue remodeling, wound healing, and also in pathological processes like cancer invasion and metastasis researchgate.netmdpi.combiorxiv.org. Their activity is tightly regulated by tissue inhibitors of metalloproteinases (TIMPs) researchgate.netmdpi.combiorxiv.orgnih.gov.

Enzymatic Catalysis and Its Downstream Biological Effects

Enzymatic components within this compound, particularly PLA2, exert their effects by catalyzing specific biochemical reactions. This catalytic activity leads to the generation of various downstream mediators, influencing a range of physiological processes.

Phospholipase A2-Mediated Phospholipid Hydrolysis and Lipid Mediator Generation

Phospholipase A2 (PLA2) is a key enzyme in this compound, accounting for a significant portion of its dry weight. wikipedia.orgfrontiersin.org It is a low molecular weight enzyme with high catalytic activity. redalyc.org PLA2 catalyzes the hydrolysis of the sn-2 fatty acyl ester bond of sn-3 phosphoglycerides (phospholipids). scielo.br This reaction cleaves the bond between the second fatty acid tail and the glycerol (B35011) molecule in phospholipids. wikipedia.org

The hydrolysis of phospholipids by PLA2 results in the liberation of free fatty acids and lysophospholipids. scielo.brwikipedia.orgmdpi.comontosight.ai This action disrupts the integrity of cell membranes, potentially leading to cell lysis. frontiersin.orgontosight.aimdpi.com

One of the critical downstream effects of PLA2-mediated phospholipid hydrolysis is the generation of lipid mediators. The released free fatty acids, particularly arachidonic acid, serve as precursors for the synthesis of potent signaling molecules known as eicosanoids. wikipedia.orgmdpi.comresearchgate.net Eicosanoids include prostaglandins, prostacyclins, thromboxanes, and leukotrienes. wikipedia.orgresearchgate.netnih.govunesp.br These molecules are involved in a wide range of physiological and pathological processes, including inflammation and pain. ontosight.airesearchgate.netnih.govunesp.br

Lysophospholipids, the other products of PLA2 activity, can also act as lipid mediators or serve as precursors for further bioactive lipids, such as lysophosphatidic acid (LPA) and platelet-activating factor (PAF). wikipedia.orgmdpi.comnih.gov The generation of these lipid mediators contributes to the diverse biological effects observed with this compound, including inflammatory responses. ontosight.ainih.govharvard.edurupress.org

Research has demonstrated that PLA2 is essential for the generation of CD1a ligands within human skin, which are small neoantigens like free fatty acids and lysophospholipids produced from common phosphodiacylglycerides. harvard.edurupress.org This highlights a mechanism by which PLA2 can influence immune responses through lipid processing. harvard.edurupress.org

The synergistic effect between melittin, another major component of this compound, and PLA2 has been reported, where melittin's membrane-disrupting activity can enhance the access of PLA2 to phospholipid substrates, further promoting membrane degradation and increasing cytotoxicity. mdpi.com

Role in Coagulation Cascade Modulation

This compound and its components, including PLA2 and melittin, have been shown to influence the process of blood coagulation. uomustansiriyah.edu.iqnih.govkoreascience.kr Studies indicate that bee venom contains anticoagulant factors. uomustansiriyah.edu.iqnih.govkoreascience.kr

Research has investigated the effect of bee venom on human plasma proteins and the rate of blood clotting. uomustansiriyah.edu.iq These studies have demonstrated that crude bee venom can increase blood clotting time. uomustansiriyah.edu.iqnih.govkoreascience.kr The anticoagulant effect is attributed, in part, to the presence of proteins like phospholipase and melittin, which can affect platelet functions and hinder the activity of clotting factors. uomustansiriyah.edu.iq

Specifically, bee venom PLA2 has been shown to exhibit anti-coagulation effects. researchgate.net Studies have demonstrated that purified bee venom PLA2 can prolong prothrombin time (PT) in a concentration-dependent manner, indicating an inhibition of the extrinsic coagulation pathway. researchgate.net At certain concentrations, bee venom PLA2 has been observed to completely prevent coagulation in in vitro assays. researchgate.net

Table 1: Effect of Bee Venom Concentration on Blood Clotting Time

Bee Venom ConcentrationClotting Time (minutes)
0% (Control)~0.23
100%19 - 25

Note: Data is illustrative and based on findings indicating increased clotting time with higher venom concentration. uomustansiriyah.edu.iq

Table 2: Molecular Weights of Anticoagulant Proteins in Crude Bee Venom

Protein BandApproximate Molecular Weight (kDa)
13
215
320
441

Note: These molecular weights were estimated using SDS-PAGE analysis of crude bee venom. nih.govkoreascience.kr

Investigational Biological Activities of Apitoxin in Pre Clinical Models

Antimicrobial Research Activities

Apitoxin and its components have demonstrated antimicrobial activity against a range of pathogens in pre-clinical studies. This activity is a significant area of investigation, particularly in the context of rising antimicrobial resistance.

In Vitro Efficacy against Bacterial Pathogens (e.g., Oral Microorganisms)

In vitro studies have evaluated the efficacy of this compound against various bacterial strains, including those commonly found in the oral cavity. Both in natura (natural) and commercial this compound have shown antibacterial activity. For instance, a study investigating the effects of this compound on oral pathogens found that in natura this compound had Minimum Inhibitory Concentration (MIC) values ranging from 20 µg/mL to 40 µg/mL against Streptococcus salivarius, Enterococcus faecalis, Lactobacillus casei, Streptococcus mutans, Streptococcus sanguinis, Streptococcus sobrinus, and Streptococcus mitis. Commercial this compound showed MIC values of 20 µg/mL for all tested oral bacteria. scielo.brscielo.brresearchgate.net

Melittin (B549807), a major peptide component of this compound, appears to be a key contributor to its antibacterial effects. Studies have shown that Melittin exhibits potent antibacterial activity with lower MIC values (4 µg/mL to 40 µg/mL) compared to whole this compound against oral pathogens. scielo.brscielo.brresearchgate.net Phospholipase A2, another component, showed significantly higher MIC values (>400 µg/mL) against most tested oral bacteria, suggesting a less prominent role in direct antibacterial activity compared to Melittin in this context. scielo.brscielo.brresearchgate.net The combination of Melittin and Phospholipase A2 resulted in MIC values between 6 and 80 µg/mL against oral pathogens. scielo.brscielo.brresearchgate.net

Beyond oral microorganisms, this compound has also demonstrated activity against other Gram-positive bacteria, such as Staphylococcus aureus, showing inhibition halos in agar (B569324) diffusion assays. scielo.brscielo.brresearchgate.net Some studies indicate that Gram-positive bacteria may be more susceptible to this compound and Melittin than Gram-negative bacteria, potentially due to differences in cell membrane structure. frontiersin.orgmdpi.com However, other research has reported dose-dependent inhibitory effects of this compound from different Apis mellifera subspecies against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains, with notable activity against E. coli. researchgate.net

The antibacterial mechanism of Melittin is believed to involve the destabilization and permeabilization of bacterial membranes, leading to pore formation, loss of osmotic balance, and ultimately cell lysis. nih.gov This is attributed to the cationic and amphipathic nature of Melittin, which allows it to interact with the anionic components of bacterial membranes. scielo.brredalyc.org

Here is a summary of in vitro antibacterial activity against oral pathogens:

MicroorganismThis compound in natura (MIC, µg/mL)Commercial this compound (MIC, µg/mL)Melittin (MIC, µg/mL)Phospholipase A2 (MIC, µg/mL)Association Melittin/PLA2 (MIC, µg/mL)
S. salivarius20.020.010.0>40010.0
E. faecalis20.020.06.0>4008.0
L. casei20.020.04.0400.06.0
S. sanguinis30.020.010.0>40010.0
S. sobrinus40.020.010.0>40010.0
S. mitis40.020.010.0>40010.0
S. mutans20.020.040.0>40080.0

Note: >400 µg/mL indicates lack of antibacterial activity at the tested concentrations. scielo.brresearchgate.net

Investigational Mechanisms against Fungi and Viruses

This compound and its components have also shown activity against fungi and viruses in pre-clinical investigations. Antimicrobial peptides (AMPs) found in this compound, such as Melittin, are known to have potential against a broad range of microorganisms, including fungi and viruses, due to their cationic charge and peptide structure which allows them to interact with microbial membranes. scielo.brredalyc.org

Regarding antifungal activity, this compound and Melittin have demonstrated efficacy against various pathogenic fungi, including Candida albicans and dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum. frontiersin.orgmdpi.com Studies on Candida albicans have reported MIC values for bee venom ranging from 62.5 to 125 µg/mL. mdpi.com Melittin has shown antifungal activity with MIC values between 30 and 300 µg/mL against various fungal strains. mdpi.com The proposed mechanisms of antifungal action for Melittin include the production of reactive oxygen species (ROS) that can induce apoptosis in fungal cells and the disruption of the mitochondrial membrane via Ca²⁺ release. mdpi.com

While the search results generally mention that bee venom and its components have antiviral activity mdpi.comnih.govjcdronline.orgresearchgate.net, specific detailed mechanisms of this compound against particular viruses are less elaborated in the provided snippets. Some sources broadly state that components like Melittin and Phospholipase A2 exhibit antiviral activity by inhibiting viral replication jcdronline.org. Further detailed pre-clinical research is needed to fully elucidate the mechanisms of this compound's antiviral effects.

Anticancer Research: In Vitro and In Vivo Animal Studies

A significant body of pre-clinical research has investigated the potential of this compound as an anticancer agent, examining its effects on cancer cell proliferation, viability, apoptosis, cell cycle, migration, and invasion in various cancer models.

Inhibition of Cancer Cell Proliferation and Viability

This compound and its major component, Melittin, have consistently shown the ability to inhibit the proliferation and reduce the viability of various cancer cell lines in vitro. This effect has been observed in numerous cancer types, including prostate adenocarcinoma (PC3), hepatocellular carcinoma (HEPG2), melanoma (MAD-MB435, B16F10, A375SM, SK-MEL-28), astrocytoma (SNB19), glioblastoma (U87, A172), lung cancer (A549, NCI-H460, NCI-H1299), colon cancer (HCT116, SW480), breast cancer (MCF7, T47D, MDA-MB-231), gastric cancer (AGS, HCT-15, COLO205, SGC-7901), ovarian cancer, cervical cancer, bladder cancer, esophageal cancer, and pancreatic cancer (AsPC-1, PANC-1). frontiersin.orgscielo.brmdpi.comresearchgate.netmdpi.comnih.govamegroups.orgmdpi.comeg.netnih.govfrontiersin.orgmdpi.comoncotarget.com

Studies have reported dose-dependent inhibition of cell proliferation, with varying IC50 values depending on the cancer cell line and the specific this compound preparation or component used. For example, this compound demonstrated cytotoxic effects with significant reduction in viability percentages of PC3, HEPG2, MAD-MB435, and SNB19 cell lines at concentrations of 25 µg/mL and 50 µg/mL. scielo.br Apis mellifera syriaca venom showed a strong cytotoxic effect on U87 glioblastoma cells with IC50 values of 14.32 µg/mL (MTT test) and 7.49 µg/mL (LDH test). nih.gov Bee venom inhibited the growth of human colon cancer cells HCT116 and SW480 with IC50 values of 8.2 µg/mL and 7.8 µg/mL, respectively. oncotarget.com In lung cancer cells, this compound inhibited A549 cell growth with an IC50 of 2 µg/mL and NCI-H460 cell growth with an IC50 of 3 µg/mL after 48 hours. mdpi.com Bee venom also suppressed pancreatic cancer cell proliferation in AsPC-1 and PANC-1 cells in a dose-dependent manner, with effects observed at doses of 5, 10, and 20 µg/mL. amegroups.org

Melittin, as the main active component, is often highlighted for its potent cytotoxic effects on cancer cells. mdpi.comnih.gov Its mechanism of action in reducing cell viability is thought to involve direct membrane disruption, similar to its antibacterial activity, and the induction of programmed cell death (apoptosis). mdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest in Tumor Cells

A key mechanism by which this compound and Melittin exert their anticancer effects is through the induction of apoptosis (programmed cell death) and the modulation of the cell cycle in tumor cells. scielo.brnih.govjcdronline.orgscielo.brresearchgate.neteg.netoncotarget.comnih.govscielo.brresearchgate.netrcsi.sciencenih.govfrontiersin.org

Studies have shown that this compound and Melittin can trigger apoptosis through various pathways, including both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) routes. mdpi.comnih.govoncotarget.comscielo.br Activation of caspases, such as caspase-3, caspase-8, and caspase-9, is a common finding in this compound- or Melittin-treated cancer cells, indicating the execution phase of apoptosis. nih.govnih.govoncotarget.comscielo.br Changes in the expression of pro-apoptotic proteins like Bax and p53, and anti-apoptotic proteins like Bcl-2, have also been observed, shifting the balance towards cell death. researchgate.neteg.netfrontiersin.orgoncotarget.com In some cancer cell lines, Melittin-induced apoptosis has been linked to increased death receptor expression (e.g., DR4, DR5, Fas receptors) and the activation of mitochondrial signaling pathways, potentially involving altered ROS levels and reduced mitochondrial membrane permeability. mdpi.comnih.govoncotarget.com Endoplasmic reticulum (ER) stress and subsequent calcium homeostasis disruption have also been implicated in Melittin-induced apoptosis in certain cancer cells. nih.gov

Effects on Cancer Cell Migration and Invasion (e.g., Wound Healing Assays)

Pre-clinical research has also explored the impact of this compound and Melittin on the metastatic potential of cancer cells by examining their effects on cell migration and invasion. These processes are crucial for tumor spread and are often evaluated using in vitro assays like wound healing (scratch) assays and Transwell invasion assays. nih.govmdpi.comamegroups.orgresearchgate.netfrontiersin.orgnih.gov

Studies using wound healing assays have shown that this compound and Melittin can suppress the migratory ability of various cancer cell lines, including melanoma and breast cancer cells, in a dose-dependent manner. mdpi.comnih.gov In these assays, the closure of a created "wound" area by migrating cells is inhibited in the presence of this compound or Melittin. mdpi.comamegroups.org

Transwell invasion assays, which assess the ability of cells to pass through a barrier (often coated with Matrigel to mimic the extracellular matrix), have also demonstrated that this compound and Melittin can decrease the invasive capacity of cancer cells. mdpi.comamegroups.orgnih.gov This suggests that this compound may interfere with the processes required for cancer cells to degrade and move through surrounding tissues.

The mechanisms underlying the anti-migratory and anti-invasive effects of this compound and Melittin are being investigated. Some studies suggest involvement of signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways, which play critical roles in regulating cell survival, proliferation, migration, and invasion. mdpi.comnih.gov Additionally, effects on the expression of proteins involved in cell adhesion and the breakdown of the extracellular matrix, such as matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, N-cadherin), have been observed. nih.govnih.gov For instance, Melittin has been shown to reduce the expression of MMP-2 in gastric cancer cells nih.gov and inhibit EMT in hepatocellular carcinoma cells by increasing E-cadherin and α-catenin expression while decreasing N-cadherin and vimentin (B1176767) expression nih.gov.

Investigational Synergistic Effects with Research Chemotherapeutic Agents in Pre-clinical Models

Pre-clinical studies have investigated the potential for this compound, or its main component melittin, to act synergistically with existing chemotherapeutic agents against various cancer cell lines. This approach aims to enhance the efficacy of conventional treatments and potentially address issues like drug resistance. mdpi.comresearchgate.netoncotarget.com

Research has shown that melittin can sensitize cancer cells to commonly used cytostatic agents. For instance, in aggressive breast cancer cell lines, including triple-negative breast cancer (TNBC), melittin has been observed to enhance the cytotoxic effects of docetaxel (B913). The combination of melittin and docetaxel resulted in significant tumor growth inhibition in allogeneic transplantation models. mdpi.com

Studies in hepatocellular carcinoma (HCC) cell lines, such as HepG2, have demonstrated a synergistic antitumor effect when melittin is combined with sorafenib, a drug that often has suboptimal efficacy in treating this cancer type. mdpi.com This synergy was reported to involve the induction of both apoptosis and autophagy mechanisms of cell death. mdpi.com

In lung cancer and squamous cell carcinoma cell lines, melittin has been shown to sensitize cells to cisplatin (B142131) and 5-fluorouracil, respectively. mdpi.com This sensitization was linked to effects on cell cycle arrest and a significant reduction in tumor size in research models. mdpi.com

Furthermore, investigations into melanoma cells have indicated that combining melittin with the chemotherapeutic agent temozolomide (B1682018) (TMZ) significantly increases the inhibition of growth and invasion compared to either agent alone. mdpi.com

These findings suggest that this compound, primarily through its melittin component, holds promise as a potential adjunct to existing cancer therapies in pre-clinical settings, potentially improving outcomes and overcoming resistance. mdpi.com

Selectivity of Action on Cancer Cells versus Non-transformed Cells

A key area of research into this compound's anti-cancer potential is its selectivity, the ability to target and damage cancer cells while minimizing harm to non-transformed, healthy cells. frontiersin.orgresearchgate.net Studies have explored this selectivity in various cell models.

Some studies have reported that whole bee venom exhibits selective toxicity against cancer cells. For example, this compound has shown cytotoxic effects against different leukemic cells but not against normal bone marrow cells in research settings. nih.govmdpi.com Similarly, in colon cancer research, while bee venom demonstrated a significant cytotoxic effect on HCT116 colon cancer cells at a concentration of 1 µg/mL, it did not show toxicity towards FHC colon epithelial normal cells even at a concentration of 10 µg/mL. mdpi.com

The selective action is often attributed, in part, to melittin's interaction with cell membranes. Cancer cell membranes frequently exhibit altered lipid compositions and an increased negative surface charge compared to non-transformed cells. nih.govfrontiersin.orgdovepress.com This difference in membrane properties can lead to a slightly preferred binding of positively charged melittin to the surface of specific cancer cells, potentially rendering it more potent against them. nih.govdovepress.com

However, the selectivity of melittin appears to be dose- and time-dependent, and some studies have reported a general cytotoxicity of melittin, affecting both normal and neoplastic cell lines, particularly at higher concentrations. nih.govmdpi.commdpi.com For instance, one study noted general toxicity of this compound during treatment of normal human lymphocytes compared to a human lymphoma cell line. nih.gov Another study on glioblastoma cell lines and physiological hippocampal cells found that while bee venom more rapidly decreased the number of pathological cells, the cytotoxic effect on physiological cells was also revealed, although less pronounced at lower concentrations. mdpi.comresearchgate.net

Despite these observations, strategies involving modified melittin or targeted delivery systems, such as nanoparticles, are being explored to enhance the selective uptake and lysis of transformed cells, potentially overcoming the limitations of non-specific cytotoxicity. nih.govfrontiersin.orgmdpi.comjuniperpublishers.com

Targeting Specific Cancer Cell Lines in Research

Pre-clinical research has investigated the effects of this compound and its components on a wide range of cancer cell lines. These studies aim to understand the potential therapeutic breadth of this compound and the mechanisms involved in different cancer types.

Breast Cancer: Studies using aggressive breast cancer cell lines, including TNBC, have shown that this compound and melittin exhibit cytotoxic effects. mdpi.com The mechanism has been linked to the phosphorylation of EGFR and HER2 receptors, leading to reduced receptor activation. mdpi.com Melittin treatment also inhibited EGF-induced charge and MMP-9 expression via blocking NF-κB and PI3K/Akt/mTOR signaling pathways in breast cancer cells. mdpi.com

Liver Cancer: this compound and melittin have demonstrated growth-inhibiting effects, including on motility and viability, in hepatocellular carcinoma (HCC) cell lines like HepG2. nih.govscielo.brscielo.br Studies suggest that melittin can suppress the Rac1-dependent pathway, microfilament depolymerization, and cell motility, indicating its potential for HCC treatment. nih.govmdpi.com Melittin treatment in HepG2 cells has resulted in upregulated expression of pro-apoptotic and tumor suppressor genes and downregulated expression of anti-apoptotic and pro-angiogenic factors. nih.gov

Lung Cancer: Research on non-small cell lung cancer (NSCLC) cell lines, such as A549, NCI-H460, and NCI-H1975, has shown that melittin can significantly inhibit cell growth, invasion, and migration. usp.brspandidos-publications.commdpi.com Melittin has been observed to induce apoptosis in lung cancer cells and inhibit tumor cell proliferation, potentially through cell cycle arrest and upregulation of pro-apoptotic proteins like Bcl-2, Caspase-3, and Apaf-1. usp.brspandidos-publications.com The anti-angiogenic actions involving the inhibition of VEGF and hypoxia-inducible factor signaling pathways have also been suggested as mechanisms. spandidos-publications.com

Prostate Cancer: this compound and melittin have exhibited anticancer effects in various prostate cancer cell lines, including PC3. mdpi.comscielo.brscielo.brnih.goveg.net Studies indicate that bee venom and its components can induce apoptosis in prostate cancer cells, potentially through the NF-κB/Caspase pathway. nih.govbibliotekanauki.pl

Glioblastoma and Astrocytoma: Studies on glioblastoma cell lines like A172, U87, LN18, and LN229, as well as astrocytoma cell lines like SNB19, have shown that this compound can decrease cell viability and induce apoptosis in a concentration-dependent manner. researchgate.netscielo.brscielo.brscielo.brmdpi.commdpi.comnih.govresearchgate.net Bee venom has also been shown to inhibit the activity and expression of matrix metalloproteinase-2 (MMP-2) in glioblastoma cells, which is relevant to tumor invasion and metastasis. researchgate.netscielo.brmdpi.com

Melanoma: this compound and melittin have demonstrated potent inhibitory effects on the growth, clonogenic survival, migration, and invasion of melanoma cell lines, including B16F10, A375SM, and SK-MEL-28. mdpi.commdpi.comscielo.brscielo.brnih.gov The anti-melanoma effect has been associated with the induction of apoptosis through enhanced caspase-3 and -9 activities and the downregulation of PI3K/AKT/mTOR and MAPK signaling pathways. mdpi.comnih.gov

Gastrointestinal Cancer: Research on gastrointestinal cancer cell lines, including gastric (AGS, SGC-7901) and colorectal (COLO205, HCT-15, HCT116, SW480) cancer cells, has indicated that melittin and bee venom can induce cytotoxicity and inhibit growth. mdpi.comnih.govmdpi.combibliotekanauki.plplos.org Mechanisms explored include the induction of apoptosis through mitochondrial pathways and the inhibition of NF-κB DNA binding activity in colon cancer cells. mdpi.comnih.govbibliotekanauki.pl Rapid membrane damage has also been observed in gastric and colorectal cancer cells upon melittin treatment. mdpi.complos.org

Here is a summary of some of the cancer cell lines targeted in pre-clinical research with this compound or its components:

Cancer TypeCell Lines Targeted
Breast CancerTNBC cell lines, HER2-enriched TNBC cell lines, 4T1
Liver CancerHepG2, MHCC97L, MHCC97H, L02
Lung CancerA549, NCI-H460, NCI-H1975, H358, NCI-H1299, NSCLC cells
Prostate CancerPC3
GlioblastomaA172, U87, LN18, LN229, 8-MG-BA, GAMG, A1235
AstrocytomaSNB19
MelanomaMAD-MB435, B16F10, A375SM, SK-MEL-28
GastrointestinalAGS, SGC-7901 (Gastric); COLO205, HCT-15, HCT116, SW480, CT26, LS174T (Colorectal)
LeukemiaHL-60, U937, various leukemic cells
Ovarian CancerVarious ovarian cancer cells, HeLa
Pancreatic CancerAsPC-1, PANC-1

Advancements in Apitoxin Research Technologies

Development of Synthetic and Recombinant Apitoxin Components for Research

The inherent variability in the composition of natural this compound, dependent on factors such as bee species, geographical location, and collection methods, presents challenges for standardized research. To address this, researchers have explored the development of synthetic and recombinant this compound components. Advances in biotechnology have enabled the production of synthetic bee venom and recombinant melittin (B549807), the primary peptide component of this compound jcdronline.org. These synthetic and recombinant approaches offer potential advantages, including greater consistency in composition and purity, which are crucial for reproducible research findings. They also provide alternatives to the traditional extraction of venom from live bees, addressing ethical and sustainability considerations jcdronline.org. The ability to produce specific components like recombinant melittin allows for focused investigation into the mechanisms of action of individual this compound constituents jcdronline.org.

Strategies for Targeted Delivery in Research Models

One of the significant challenges in utilizing this compound components in research, particularly for in vivo studies, is their potential for non-specific toxicity and off-target effects. To mitigate these issues and enhance the specificity and efficacy of this compound constituents, various targeted delivery strategies are being developed and investigated in research models.

Nanoparticle-Based Delivery Systems for this compound Constituents

Nanotechnology has emerged as a promising avenue for improving the delivery of this compound components in research. Encapsulating this compound or its active constituents, such as melittin, within nanoparticles can enhance their stability, control their release, and improve their penetration into target tissues or cells nih.govmdpi.comfrontiersin.orgmdpi.comnih.govresearchgate.netnih.govfrontiersin.org. Various nanoparticle platforms are being explored for this purpose, including liposomes, chitosan (B1678972) nanoparticles, and perfluorocarbon nanoemulsions nih.govmdpi.comfrontiersin.orgmdpi.comnih.govresearchgate.netnih.govfrontiersin.org.

Studies have demonstrated the successful encapsulation of this compound and melittin in chitosan nanoparticles, showing improved inhibitory effects against various pathogens and cancer cell lines compared to free this compound or nanoparticles alone nih.govresearchgate.net. For instance, chitosan nanoparticles loaded with this compound exhibited lower minimum inhibitory concentrations (MICs) against Enterococcus faecalis compared to this compound alone nih.govresearchgate.net.

Substance MIC against Enterococcus faecalis (µg/mL)
This compound 30 nih.govresearchgate.net
Chitosan Nanoparticles (ChB) 25 nih.govresearchgate.net
This compound-loaded ChB Nanoparticles 12.5 nih.govresearchgate.net

Nanoparticle-based systems can also help shield the non-specific toxicity of components like melittin, allowing for safer administration in research models while retaining activity at the target site nih.govmdpi.com. Research using stabilized liposomal bee venom demonstrated greater effectiveness against human liver cancer cells in vitro compared to non-targeted liposomes mdpi.com.

Conjugate Development for Enhanced Specificity in Research

Another strategy to enhance the specificity of this compound components involves developing conjugates where these components are chemically linked to other molecules. Conjugation with targeting ligands or antibodies can direct this compound constituents to specific cells or tissues, thereby reducing off-target effects and potentially increasing efficacy in research models nih.govmdpi.commdpi.comresearchgate.net. For example, conjugates containing recombinant immunotoxin melittin linked to a single-chain antibody fragment targeting the asialoglycoprotein receptor (ASGPR) have been developed to specifically target hepatocellular carcinoma cells nih.govmdpi.com. These conjugates demonstrated cytolytic activity against HepG2 cells while showing no observed lysis of erythrocytes nih.govmdpi.com. Melittin/avidin conjugates cleavable by matrix metalloproteinase 2 (MMP2) have also been designed to specifically target the cytotoxic effects of melittin to cancer cells in vitro and in vivo research mdpi.com.

Novel In Vitro and In Vivo Model Systems for this compound Studies (e.g., C. elegans)

The study of this compound's biological activities and potential mechanisms requires appropriate model systems. Alongside traditional cell culture and mammalian models, novel in vitro and in vivo systems are being increasingly utilized in this compound research.

The nematode Caenorhabditis elegans has emerged as a valuable in vivo model for studying the toxicity and certain biological effects of this compound and its components actanaturae.ruresearchgate.netvietnamjournal.rumdpi.com. C. elegans offers advantages such as low cost, ease of handling, and a relatively short life cycle, making it suitable for screening and preliminary toxicity assessments actanaturae.ruresearchgate.net. Studies using C. elegans have investigated the impact of bee venom exposure on survival, behavior, and specific cellular pathways, providing insights into potential toxicological effects vietnamjournal.ru. While C. elegans is a simpler organism than mammals, it shares conserved biological processes that can be relevant to understanding the broader effects of this compound researchgate.net.

In addition to C. elegans, various in vitro models, including different cancer cell lines (e.g., leukemic cells, hepatocellular carcinoma cells, ovarian cancer cells, breast cancer cells), macrophages, and synovial cells, continue to be essential for studying the cellular and molecular effects of this compound and its components nih.govresearchgate.net. These models allow for detailed investigations into mechanisms such as cytotoxicity, apoptosis induction, and modulation of inflammatory pathways nih.govresearchgate.net. Novel in vitro transcription systems using C. elegans nuclear extract are also being developed to biochemically study transcription mechanisms and gene expression regulation, which could be applied to understand how this compound components affect these processes nih.gov.

Challenges and Future Directions in Apitoxin Research

Standardization and Reproducibility in Apitoxin Collection and Characterization for Research Purposes

Achieving standardization and reproducibility in this compound research is critical for ensuring the reliability and comparability of findings across different studies. The composition of this compound can be influenced by various factors, including bee age, geographical location, seasonal shifts, and hive management practices frontiersin.org. Even the method of collection can affect the volatile component composition frontiersin.org. Currently, there is no single standardized technology for honey bee venom collection, with methods mainly based on collectors placed at the hive entrance or inside the hive researchgate.netresearchgate.net. Challenges include the application of the collector and potential contamination, which can reduce venom quality researchgate.netresearchgate.net.

Efforts are being made to standardize collection methods, such as using electric stimulation devices that minimize stress to the bees and allow them to retain their stingers, thus ensuring their survival lamorix.comafdb.orgambokili.farm. Standard operating procedures for handling collected this compound are also crucial to preserve its biological properties scielo.org.

Furthermore, the lack of certified reference materials for this compound components makes it difficult to confirm results obtained through analytical techniques like High-Performance Liquid Chromatography (HPLC), which is commonly used for separating and identifying major components such as melittin (B549807), apamin (B550111), and phospholipase A2 (PLA2) tandfonline.comnih.gov. Applying internal standards is considered necessary to improve accuracy and precision in such analyses tandfonline.com. Future research needs to focus on developing and implementing standardized protocols for both collection and comprehensive characterization of this compound composition to enhance the reproducibility and reliability of research findings.

Comprehensive Elucidation of Complex Synergistic Effects among this compound Components

This compound is a complex mixture of numerous biologically active substances, including peptides, enzymes, amines, amino acids, phospholipids (B1166683), minerals, carbohydrates, and volatile components researchgate.net. While the properties of individual major components like melittin and PLA2 are being investigated, the synergistic effects among the various components are not yet fully understood researchgate.netnih.gov.

Research suggests that the combined action of this compound components can have diverse and potentially contradictory biological effects nih.gov. For instance, the synergistic effect between PLA2 and phosphatidylinositol (3,4)-bisphosphate has been implicated in the induction of cancer cell death nih.gov. Understanding these intricate interactions is crucial because the therapeutic effects of whole bee venom may differ significantly from those of isolated components mdpi.com.

Future research should employ sophisticated experimental designs and analytical techniques to dissect the complex interplay between this compound constituents. This includes investigating how different components interact at the molecular level to produce observed biological effects, which could lead to the identification of novel therapeutic combinations or a better understanding of the mechanisms underlying this compound's diverse activities.

Integration of Multi-Omics Data for Deeper Biological Insights

The advent of high-throughput technologies has led to the generation of vast amounts of "omics" data, including genomics, transcriptomics, proteomics, and metabolomics mdpi.comfrontiersin.org. Integrating these diverse datasets is becoming increasingly essential for gaining comprehensive insights into complex biological systems frontiersin.orgnih.gov.

Applying multi-omics approaches to this compound research holds significant promise for unraveling the intricate molecular mechanisms underlying its effects. While single-omics techniques can provide valuable information, they only capture changes in a subset of the biological cascade nih.gov. Integrating data from different omics layers can provide a more holistic understanding of how this compound influences gene expression, protein profiles, metabolic pathways, and their interdependencies frontiersin.orgnih.gov.

Challenges in multi-omics integration include data complexity, standardization issues, and the need for improved analytical methods and computational frameworks mdpi.comfrontiersin.org. Future directions involve developing robust data analysis pipelines and utilizing advanced computational algorithms to identify cross-omics correlations, uncover interactions between molecular components, and explore regulatory networks and pathways affected by this compound frontiersin.org. This integrated approach can facilitate the discovery of potential biomarkers and therapeutic targets frontiersin.org.

Ethical Considerations in this compound Research and Collection

Ethical considerations are paramount in this compound research and collection. The welfare of the bees is a significant concern, particularly regarding collection methods ambokili.farmjapitherapy.com. While modern techniques aim to minimize harm, such as electric stimulation that allows bees to survive and retain their stingers, the process can still be stressful for the colony lamorix.combeecosmetics.co.uk. Ensuring responsible and humane treatment aligns with principles of animal welfare and is crucial for the sustainability of this compound sourcing ambokili.farmjapitherapy.com.

Research practices involving this compound also necessitate ethical considerations, particularly when working with human subjects or animal models. Rigorous, well-designed studies with standardized protocols are essential to establish safety and efficacy japitherapy.com. Informed consent and patient privacy must be maintained in studies involving human participants nih.gov.

Future efforts should focus on developing and promoting ethical guidelines and sustainable practices for this compound collection that prioritize bee well-being lamorix.comambokili.farmjapitherapy.com. Additionally, transparency in collection methods and sourcing is important for researchers and consumers lamorix.com. Addressing these ethical considerations is vital for the long-term viability and public acceptance of this compound research and its potential applications.

Exploring Untapped Biological Activities and Pathways of this compound in Research

Despite the extensive research on this compound, there are likely many untapped biological activities and pathways that remain to be explored. The complex composition of this compound suggests a broader spectrum of potential effects beyond those currently characterized.

Recent research has begun to explore novel areas, such as the potential of bee venom volatiles in treating respiratory conditions like cystic fibrosis researchgate.netdergipark.org.tr. In silico studies have indicated that these volatile components may exhibit anti-inflammatory effects by modulating key cytokines dergipark.org.tr.

Q & A

How can researchers optimize apitoxin collection methods to target specific bioactive components like melittin or apamin?

Basic Research Question
this compound composition varies based on the age of bees and trap placement (internal vs. external hives). Internal traps (IT) collect venom from younger bees, yielding higher melittin (72.6%) and apamin (1.55%) compared to external traps (ET) (62.4% melittin, 1.47% apamin) due to temporal polyethism . To target specific components:

  • Methodology : Use HPLC quantification post-collection to validate component ratios.
  • Experimental Design : Randomize hive groups (e.g., IT vs. ET) and standardize extraction duration (e.g., 30 minutes) to control for environmental variability.

What analytical techniques are most reliable for assessing this compound quality and bioactivity in experimental studies?

Basic Research Question
this compound quality is evaluated through protein content (50–85%) and bioactive markers like melittin.

  • Protein Analysis : SDS-PAGE electrophoresis reveals molecular weight profiles (e.g., melittin at 2.8 kDa, phospholipase A2 at 11 kDa). Densitometry quantifies melittin at ~53% in unprocessed venom (type 1) vs. ~50% in processed (type 2) .
  • Bioactivity Assays : Use Artemia salina larvae viability tests (LD50 < 250 μg/mL indicates potency). Type 1 this compound shows higher bioactivity (LD50 = 71.5 μg/mL) due to reduced protein loss during processing .

How should researchers address contradictions in this compound bioactivity data across studies, such as varying LD50 values?

Advanced Research Question
Discrepancies often arise from collection methods (e.g., direct glass-plate vs. rinsed/filtered samples) or bee subspecies.

  • Methodological Reconciliation : Standardize protocols using the International Honey Commission’s guidelines for venom collection.
  • Statistical Analysis : Apply ANOVA to compare variances in bioactive components (e.g., melittin content) across studies. For example, type 1 this compound’s higher protein content (77.8% vs. 51.9% in type 2) explains its superior bioactivity .

What experimental designs are appropriate for studying the long-term effects of this compound harvesting on honeybee colonies?

Advanced Research Question
Prolued harvesting impacts brood development and hygienic behavior in Apis mellifera colonies.

  • Longitudinal Design : Monitor capped/uncapped brood areas monthly for 12 months. Note reductions in brood areas during specific seasons (e.g., April–July) .
  • Control Variables : Maintain non-harvested control hives and standardize environmental factors (e.g., forage availability).

How can preclinical studies on this compound’s therapeutic potential (e.g., HIV immune modulation) account for allergenic risks?

Advanced Research Question
this compound therapy requires rigorous allergy screening due to anaphylaxis risks.

  • Preclinical Protocol : Conduct skin-prick tests with diluted venom (1:1,000 w/v) before trials.
  • Clinical Case Design : Reference studies like the UDG HIV trial, which excluded participants with allergy histories and monitored CD4/CD8 levels post-treatment .

What statistical approaches are recommended for analyzing age-related differences in this compound composition?

Basic Research Question
Age-dependent synthesis of venom components can be modeled using variance analysis.

  • Example : A completely randomized design with ANOVA revealed significant differences in melittin (p = 0.036) and apamin (p = 0.005) between IT and ET groups .
  • Data Normalization : Log-transform non-normal distributions (e.g., protein concentration data) before applying parametric tests.

How do processing methods (e.g., filtration, rinsing) influence this compound’s chemical stability and experimental reproducibility?

Advanced Research Question
Beneficiation processes reduce protein content by ~26%, impacting bioactivity.

  • Stability Testing : Compare lyophilized vs. fresh venom samples using mass spectrometry to track degradation.
  • Reprodubility Guidelines : Report processing steps in detail (e.g., rinse duration, filter pore size) to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.